10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-
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Overview
Description
10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine and its derivatives have been widely studied due to their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- typically involves the reaction of phenothiazine with a biphenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, phenothiazine can be reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties .
Biology: In biological research, derivatives of phenothiazine are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Phenothiazine derivatives have been explored for their therapeutic potential, including antipsychotic, antiemetic, and antiproliferative effects .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photoredox catalysts .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- involves its interaction with specific molecular targets. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter activity in the brain . Additionally, the compound’s ability to undergo redox reactions makes it a valuable photoredox catalyst in various chemical transformations .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, which lacks the biphenyl carbonyl group.
10-Methyl-10H-phenothiazine: A methylated derivative with similar chemical properties.
10-Phenyl-10H-phenothiazine: A phenyl-substituted derivative used in photoredox catalysis.
Uniqueness: The presence of the biphenyl carbonyl group in 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- imparts unique electronic and steric properties, making it distinct from other phenothiazine derivatives. This modification can enhance its reactivity and interaction with specific molecular targets, thereby broadening its range of applications.
Properties
Molecular Formula |
C25H17NOS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
phenothiazin-10-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H17NOS/c27-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H |
InChI Key |
PUEOEIRHQGNSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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